- Thionyl chloride-benzotriazole in methylene chloride. A convenient solution for conversion of alcohols and carboxylic acids expeditiously into alkyl chlorides and acid chlorides by simple titration, Synlett, 1999, (11), 1763-1765

Cas no 90-99-3 (Chlorodiphenylmethane)

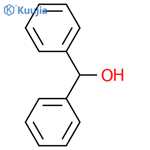

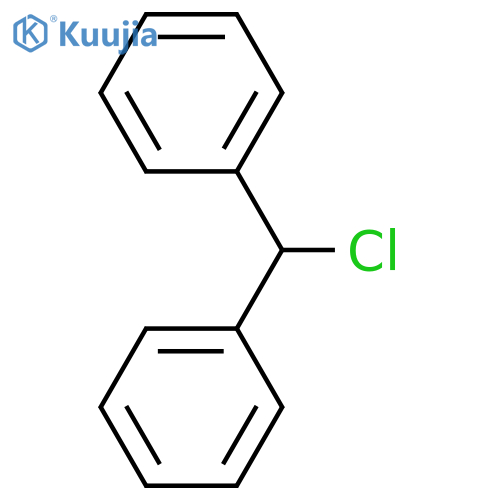

Chlorodiphenylmethane structure

Nome do Produto:Chlorodiphenylmethane

Chlorodiphenylmethane Propriedades químicas e físicas

Nomes e Identificadores

-

- (Chloromethylene)dibenzene

- Diphenylmethyl chloride

- 7-Chloro-1,3-Dihydro-5-(2-Fluorophenyl)-2-Nitromethylene-2H-1,4-Benzodiazepine

- Benzhydryl chloride

- alpha-Chlorodiphenylmethane

- Benzene 1,1'-(chloromethylene)bis

- Diphenylchloromethane

- 1,1'-(Chloromethylene)bisbenzene

- Chlorodiphenylmethane

- 1,1-DIPHENYLCHLOROMETHANE

- 1-chloro-1,1-diphenylmethane

- diphenyl-1-chloromethane

- Methane,chlorodiphenyl

- α-Chlorodiphenylmethane

- 1,1-Diphenylmethyl Chloride

- Benzene, 1,1'-(chloromethylene)bis-

- Chloro(diphenyl)methane

- Methane, chlorodiphenyl-

- CN9N9AYV4B

- Chlorodiphenylmethane, 98%

- ZDVDCDLBOLSVGM-UHFFFAOYSA-N

- (chlorophenylmethyl)benzene

- alpha-Chloroditan

- [Chloro(phenyl)methyl]benzene

- benzhydrylchloride

- benzhydryl-chloride

- diphenylmethylchloride

- [Chloro(phenyl)methyl]benzene #

- Benzene,1'-(chloromethylene)bis-

- diphenyl methylchloride

- EN300-20926

- Q-200687

- AKOS000120659

- DTXSID10861684

- NSC76584

- FT-0622661

- MFCD00000855

- F0001-2208

- EINECS 202-031-7

- NSC-76584

- D70178

- NSC 76584

- Q27275553

- 1,1'-(Chloromethylene)bis(benzene)

- HSDB 2804

- 90-99-3

- InChI=1/C13H11Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13

- chloro-diphenyl-methane

- AI3-11230

- N-(4-FLUOROPHENYL)ANTHRANILICACID

- AS-11942

- AM20041357

- 1-chloro-1, 1-diphenylmethane

- UNII-CN9N9AYV4B

- chlor(diphenyl)methan

- SCHEMBL151375

- CS-W015490

- .ALPHA.-CHLORODIPHENYLMETHANE

- B1078

- .ALPHA.-CHLORODITAN

- diphenymethyl chloride

- a-Chlorodiphenylmethane

- CHLORODIPHENYLMETHANE [HSDB]

- 1,1′-(Chloromethylene)bis[benzene] (ACI)

- Methane, chlorodiphenyl- (6CI, 8CI)

- 1,1'(Chloromethylene)bisbenzene

- DB-057236

- 1,1'-(Chloromethylene)bisbenzene; Benzhydryl Chloride; ChlorodiphenylmethaneDiphenylchloromethane; Diphenylmethyl Chloride; NSC 76584; alpha-Chlorodiphenylmethane

- Benzene, 1,1'(chloromethylene)bis

- DTXCID10810571

- NS00041106

- alphaChloroditan

-

- MDL: MFCD00000855

- Inchi: 1S/C13H11Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H

- Chave InChI: ZDVDCDLBOLSVGM-UHFFFAOYSA-N

- SMILES: ClC(C1C=CC=CC=1)C1C=CC=CC=1

- BRN: 607925

Propriedades Computadas

- Massa Exacta: 202.05500

- Massa monoisotópica: 202.055

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 0

- Contagem de Átomos Pesados: 14

- Contagem de Ligações Rotativas: 2

- Complexidade: 137

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

- XLogP3: 3.9

- Superfície polar topológica: 0

Propriedades Experimentais

- Cor/Forma: Transparent colorless to yellow liquid

- Densidade: 1.14 g/mL at 25 °C(lit.)

- Ponto de Fusão: 15-17 °C (lit.)

- Ponto de ebulição: 140 °C/3 mmHg(lit.)

- Ponto de Flash: Fahrenheit: 233.6 ° f < br / > Celsius: 112 ° C < br / >

- Índice de Refracção: n20/D 1.595(lit.)

- Coeficiente de partição da água: Slightly soluble

- PSA: 0.00000

- LogP: 4.01480

Chlorodiphenylmethane Informações de segurança

-

Símbolo:

- Pedir:dangerous

- Palavra de Sinal:Warning

- Declaração de perigo: H315,H319

- Declaração de Advertência: P305+P351+P338

- Número de transporte de matérias perigosas:UN 3265 8/PG 2

- WGK Alemanha:3

- Código da categoria de perigo: 36/38

- Instrução de Segurança: S26-S36-S24/25

-

Identificação dos materiais perigosos:

- Classe de Perigo:8

- Termo de segurança:8

- PackingGroup:II

- TSCA:Yes

- Frases de Risco:R36/37/38

- Grupo de Embalagem:III

Chlorodiphenylmethane Dados aduaneiros

- CÓDIGO SH:29036990

- Dados aduaneiros:

China Customs Code:

2903999090Overview:

2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Chlorodiphenylmethane Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A674425-5g |

Benzhydryl Chloride |

90-99-3 | 95% | 5g |

$6.0 | 2023-09-02 | |

| abcr | AB146955-1 kg |

Benzhydryl chloride, 98%; . |

90-99-3 | 98% | 1kg |

€753.60 | 2023-05-09 | |

| Enamine | EN300-20926-5.0g |

[chloro(phenyl)methyl]benzene |

90-99-3 | 93% | 5g |

$29.0 | 2023-05-03 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1078-500ML |

Benzhydryl Chloride |

90-99-3 | >95.0%(GC) | 500ml |

¥2190.00 | 2024-04-15 | |

| Life Chemicals | F0001-2208-0.5g |

Chlorodiphenylmethane |

90-99-3 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24764-500g |

Benzhydryl chloride, 98% |

90-99-3 | 98% | 500g |

¥7041.00 | 2023-02-15 | |

| Ambeed | A674425-100g |

Benzhydryl Chloride |

90-99-3 | 95% | 100g |

$38.0 | 2023-06-13 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 125032-100G |

Chlorodiphenylmethane |

90-99-3 | 100g |

¥2206.28 | 2023-12-10 | ||

| TRC | C368015-100g |

Chlorodiphenylmethane |

90-99-3 | 100g |

$ 114.00 | 2023-09-08 | ||

| TRC | C368015-50g |

Chlorodiphenylmethane |

90-99-3 | 50g |

$ 80.00 | 2023-09-08 |

Chlorodiphenylmethane Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: 1-Hydroxybenzotriazole , Thionyl chloride Solvents: Dichloromethane

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Tin tetrachloride

Referência

- A simple method for the conversion of adamantyl, benzyl and benzyhydryl alcohols to their corresponding bromides and chlorides and the transhalogenation of adamantyl, benzyl, benzhydryl and tertiary alkyl bromides and chlorides, Synthesis, 1989, (8), 614-16

Método de produção 3

Condições de reacção

1.1 Reagents: Titanium tetrachloride , Ammonia borane Solvents: Diethyl ether ; 0 °C; 1 min, 0 °C; 0.5 h, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Referência

- Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols, Organic Letters, 2023, 25(25), 4650-4655

Método de produção 4

Condições de reacção

1.1 Reagents: Triethylamine , Selenium tetrachloride Solvents: Toluene

Referência

- Selenium and tellurium tetrachlorides as reagents for the conversion of alcohols to alkyl chlorides and tellurium tetrachloride as a Lewis acid catalyst for aromatic alkylation, Bulletin of the Chemical Society of Japan, 1986, 59(11), 3617-20

Método de produção 5

Método de produção 6

Condições de reacção

1.1 Reagents: Hydrochloric acid Catalysts: Tetrabutylammonium bromide Solvents: Toluene , Water ; rt; 6 - 7 h, 40 - 45 °C

Referência

- Stereoselective synthesis of (Z)-1-benzhydryl-4-cinnamylpiperazines via the Wittig reaction, Synthetic Communications, 2014, 44(5), 600-609

Método de produção 7

Condições de reacção

1.1 Reagents: Tributyltin chloride ; 4 h, 50 °C

Referência

- Substitution reactions on carbon utilizing organotin reagents, 1974, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Oxalyl chloride Catalysts: Triphenylphosphine oxide Solvents: Chloroform ; 5 min, rt

1.2 Reagents: Oxalyl chloride Solvents: Chloroform ; 7 h, rt

1.2 Reagents: Oxalyl chloride Solvents: Chloroform ; 7 h, rt

Referência

- Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction, Journal of Organic Chemistry, 2011, 76(16), 6749-6767

Método de produção 9

Método de produção 10

Método de produção 11

Método de produção 12

Método de produção 13

Condições de reacção

1.1 Reagents: Chlorotrimethylsilane Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Dichloromethane ; 40 min, rt

Referência

- Chlorination of Benzylic and Allylic Alcohols with Trimethylsilyl Chloride Enhanced by Natural Sodium Montmorillonite, Synlett, 2014, 25(18), 2639-2643

Método de produção 14

Método de produção 15

Condições de reacção

1.1 Solvents: Acetonitrile ; 16 h, reflux

Referência

- Synthesis of New Camphor-Based Carbene Ligands and Their Application in a Copper-Catalyzed Michael Addition with B2Pin2, Synthesis, 2015, 47(6), 789-800

Chlorodiphenylmethane Raw materials

Chlorodiphenylmethane Preparation Products

Chlorodiphenylmethane Literatura Relacionada

-

David R. Snead,Timothy F. Jamison Chem. Sci. 2013 4 2822

-

2. Some observations relating to substituent effects in halogenation. Part III. The kinetics of the reaction of diphenylmethane with chlorine acetate in aqueous acetic acid at 25°M. Hassan,G. Yousif J. Chem. Soc. B 1968 459

-

Michael A. Tandiary,Yoichi Masui,Makoto Onaka RSC Adv. 2015 5 15736

-

H. H. Huang J. Chem. Soc. C 1969 1435

-

5. CCCVI.—Investigations on the bivalency of carbon. Part I. The displacement of chlorine from diphenychloromethane. s-Tetraphenyldimethyl etherAllan Miles Ward J. Chem. Soc. 1927 2285

90-99-3 (Chlorodiphenylmethane) Produtos relacionados

- 497072-36-3(N-[2-(4-chlorophenyl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide)

- 107-97-1(Sarcosine)

- 2172293-46-6(3-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}propanoic acid)

- 1708445-50-4(4-(2-Chloro-benzyl)-1-oxa-4,9-diaza-spiro[5.5]undecan-3-one)

- 1070879-71-8(6-ethyl-2-phenyl-1h-quinolin-4-one)

- 1216981-05-3(N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide)

- 1806839-72-4(3-Amino-4-(chloromethyl)-5-(difluoromethyl)pyridine-2-carboxylic acid)

- 2548983-99-7(tert-butyl 4-(5-fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazine-1-carboxylate)

- 56396-59-9(Benzonitrile,2-Hydroxy-4,6-dimethyl)

- 954229-12-0(Piperidine, 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:90-99-3)Chlorodiphenylmethane

Pureza:99%

Quantidade:500ml

Preço ($):275.0